molecular formula C₁₆H₁₆Cl₂N₄O₇ B015285 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine CAS No. 3056-18-6

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Cat. No.: B015285
CAS No.: 3056-18-6
M. Wt: 447.2 g/mol
InChI Key: PYXZXWLFAMZVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the purine ring and a ribofuranosyl group that is triacetylated at positions 2’, 3’, and 5’.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Medicine: Investigated as a potential therapeutic agent for the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of diagnostic tools and assays for nucleic acid research.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the ribofuranosyl group and acetylation.

    9-(2’,3’,5’-Tri-O-acetyl-beta-D-ribofuranosyl)adenine: Similar structure but with adenine instead of 2,6-dichloropurine.

    2,6-Dichloro-9-(beta-D-ribofuranosyl)purine: Lacks the acetyl groups on the ribofuranosyl moiety.

Uniqueness

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its combination of chlorination at positions 2 and 6 and the triacetylation of the ribofuranosyl group. This structural configuration enhances its stability and potential biological activity compared to its non-acetylated counterparts .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXZXWLFAMZVPY-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-18-6
Record name 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 3
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Customer
Q & A

Q1: What is the role of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in the synthesis of 9-(beta-D-arabinofuranosyl)-6-(N α -L-serylamido)-2-chloropurine?

A1: this compound serves as a crucial starting material in the synthesis []. The process involves the condensation of this compound with the methyl ether of L-serine. This reaction is followed by the removal of protective groups and a trans-arabinosylation step using 1-beta-D-arabinofuranosyluracil in the presence of specific enzymes, ultimately yielding the target antitumor agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.